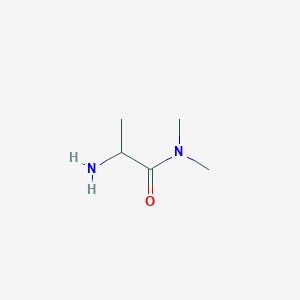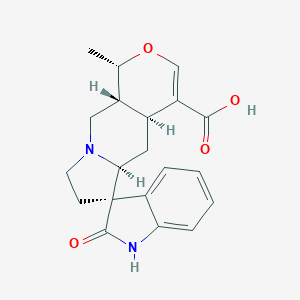
Mitraphyllic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitraphyllic acid is a natural compound that is found in the Mitragyna speciosa plant, also known as Kratom. It is a member of the indole alkaloid family and has gained significant attention in recent years due to its potential therapeutic properties. Mitraphyllic acid is known to have a variety of biochemical and physiological effects, making it a promising candidate for scientific research.
Mecanismo De Acción
The exact mechanism of action of mitraphyllic acid is not fully understood. However, it is believed to interact with various receptors in the brain and nervous system, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. It is also thought to have an effect on the serotonergic and adrenergic systems.
Efectos Bioquímicos Y Fisiológicos
Mitraphyllic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain. It also has anti-oxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, it has been found to have anti-cancer properties, making it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using mitraphyllic acid in lab experiments is that it is a natural compound, making it more biologically relevant than synthetic compounds. Additionally, it has been found to have a low toxicity profile, making it safer to use in experiments. However, one limitation is that it is difficult to obtain in large quantities, which can be a barrier to research.
Direcciones Futuras
There are several future directions for research on mitraphyllic acid. One area of interest is its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain and nervous system. Finally, more research is needed to determine its potential as a cancer treatment and to explore its anti-cancer properties further.
Conclusion:
In conclusion, mitraphyllic acid is a natural compound with significant potential for scientific research. Its analgesic, anti-inflammatory, anti-oxidant, and anti-cancer properties make it a promising candidate for a variety of applications. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Mitraphyllic acid has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that it has analgesic, anti-inflammatory, and anti-oxidant effects. It has also been found to have anti-cancer properties and may be useful in the treatment of addiction and anxiety disorders.
Propiedades
Número CAS |
10126-00-8 |
|---|---|
Nombre del producto |
Mitraphyllic acid |
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O4/c1-11-13-9-22-7-6-20(15-4-2-3-5-16(15)21-19(20)25)17(22)8-12(13)14(10-26-11)18(23)24/h2-5,10-13,17H,6-9H2,1H3,(H,21,25)(H,23,24)/t11-,12-,13+,17-,20+/m0/s1 |
Clave InChI |
BLXUPISDXRFTCK-GALDEACFSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
SMILES canónico |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)O)C5=CC=CC=C5NC4=O |
Sinónimos |
isomitraphyllic acid mitraphyllic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



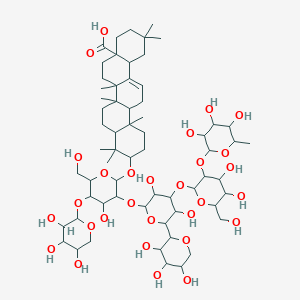



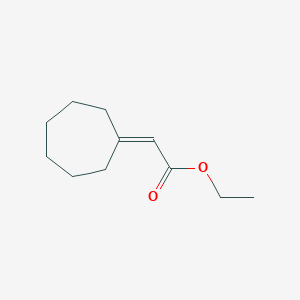
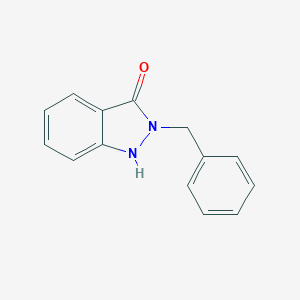
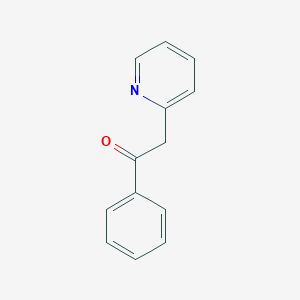
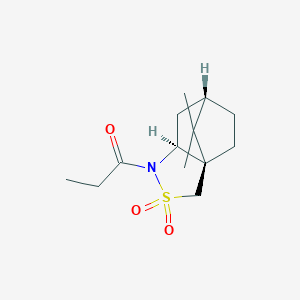



![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)

